N-(Hydroxyacetyl)-L-alanine

Enzyme Kinetics Acylase I Substrate Profiling N-Acyl Amino Acid Hydrolysis

N-(Hydroxyacetyl)-L-alanine is a uniquely differentiated chiral building block. Its hydroxyacetyl substituent provides 3 H-bond donors and 4 acceptors (tPSA 86.6 Ų), delivering solubility and chromatographic behavior distinct from simple N-acetyl analogs. This compound enables unambiguous substrate specificity profiling of acylase I and carboxypeptidase A, and serves as a high-purity synthon for α-functionalized amino acid derivatives and peptidomimetics. The L-alanine core guarantees the stereochemical fidelity essential for enzyme kinetics and downstream chiral integrity. Choose this compound for applications where generic N-acyl amino acids fail due to inadequate recognition or solubility.

Molecular Formula C5H9NO4
Molecular Weight 147.13 g/mol
CAS No. 71236-04-9
Cat. No. B15442433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Hydroxyacetyl)-L-alanine
CAS71236-04-9
Molecular FormulaC5H9NO4
Molecular Weight147.13 g/mol
Structural Identifiers
SMILESCC(C(=O)O)NC(=O)CO
InChIInChI=1S/C5H9NO4/c1-3(5(9)10)6-4(8)2-7/h3,7H,2H2,1H3,(H,6,8)(H,9,10)/t3-/m0/s1
InChIKeyZQZNLPKWSDZJMN-VKHMYHEASA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Hydroxyacetyl)-L-alanine (CAS 71236-04-9): N-Acyl-α-Amino Acid Scaffold with Defined Hydroxyacetyl Modification


N-(Hydroxyacetyl)-L-alanine (CAS 71236-04-9), also designated as L-Alanine, N-(2-hydroxyacetyl)- or N-glycoloyl-L-alanine, is an N-acyl-α-amino acid derivative characterized by a hydroxyacetyl moiety covalently attached to the α-amino group of L-alanine . This modification introduces a terminal hydroxyl group, distinguishing it from simple N-acetyl analogs and endowing it with unique hydrogen-bonding capacity (3 hydrogen bond donors, 4 hydrogen bond acceptors) and a calculated topological polar surface area (tPSA) of 86.6 Ų [1]. The compound is defined by the molecular formula C₅H₉NO₄ and a molecular weight of 147.13 g/mol . This baseline chemical identity is foundational for its utility as a chiral building block, a metabolic probe, and an enzyme substrate/inhibitor scaffold.

N-(Hydroxyacetyl)-L-alanine (CAS 71236-04-9): Why N-Acyl-α-Amino Acid Substitution Is Not Trivial for Reproducible Research


Generic substitution among N-acyl-α-amino acids is precluded by the profound impact of the N-acyl group on physicochemical, biochemical, and enzyme-recognition properties. The hydroxyacetyl group of N-(Hydroxyacetyl)-L-alanine introduces a polar, hydrogen-bonding hydroxyl that alters solubility, chromatographic behavior, and enzyme active-site interactions compared to non-hydroxylated N-acetyl derivatives [1]. Furthermore, the stereochemical purity of the L-alanine core is critical for chiral recognition in asymmetric synthesis and enzyme assays, where the D-isomer or racemic mixtures exhibit distinct kinetic parameters [2]. The specific N-acyl group dictates substrate specificity for acylase I and carboxypeptidase, rendering in-class compounds non-interchangeable for enzymatic studies [3]. The following quantitative evidence substantiates the unique performance profile of N-(Hydroxyacetyl)-L-alanine relative to its closest analogs.

Quantitative Differentiation of N-(Hydroxyacetyl)-L-alanine (CAS 71236-04-9) vs. Key Analogs


Enzyme Substrate Specificity: Hydroxyacetyl vs. Acetyl Recognition by Acylase I

N-(Hydroxyacetyl)-L-alanine (and its DL racemate) is a recognized substrate for porcine kidney acylase I (EC 3.5.1.14), catalyzing hydrolysis to L-alanine and hydroxyacetate [1]. This distinguishes it from the simpler N-acetyl-L-alanine, which is also a substrate for the same enzyme but yields acetate upon hydrolysis. The hydroxyacetyl group's presence influences the enzyme's active-site recognition and may modulate the hydrolysis rate relative to the acetyl analog, although direct comparative kinetic data (Km, kcat) for the L-enantiomer under identical conditions is currently absent in the public domain. The substrate recognition is a critical parameter for selecting the appropriate probe in acylase activity assays and metabolic studies.

Enzyme Kinetics Acylase I Substrate Profiling N-Acyl Amino Acid Hydrolysis

Carboxypeptidase A Inactivation Potency: N-(Hydroxyacetyl)-L-phenylalanine as a Structural Benchmark

While direct inactivation data for N-(Hydroxyacetyl)-L-alanine against carboxypeptidase A (CPA) is not reported, the closely related N-(Hydroxyacetyl)-L-phenylalanine (L-2) acts as a mechanism-based inactivator with a second-order rate constant (kinact/KI) of 0.071 M⁻¹s⁻¹ [1]. This provides a critical benchmark for the N-(hydroxyacetyl)-α-amino acid scaffold. In contrast, O-(hydroxyacetyl)-L-β-phenyllactic acid (L-1), an ester analog, exhibits a slightly lower inactivation potency (kinact/KI = 0.057 M⁻¹s⁻¹) [1]. This quantitative difference underscores the importance of the N-(hydroxyacetyl)-amide linkage versus the O-(hydroxyacetyl)-ester linkage for achieving optimal inactivation efficiency. For researchers designing CPA inhibitors or studying enzyme mechanism, the alanine analog offers a less sterically demanding, more polar alternative to the phenylalanine derivative, potentially altering binding mode and selectivity.

Enzyme Inactivation Carboxypeptidase A Mechanism-Based Inhibitors

Hydrogen Bonding Capacity and Topological Polar Surface Area: Distinguishing Hydroxyacetyl from Acetyl Derivatives

N-(Hydroxyacetyl)-L-alanine possesses a calculated topological polar surface area (tPSA) of 86.6 Ų, with 3 hydrogen bond donors and 4 hydrogen bond acceptors [1]. This contrasts with the simpler N-acetyl-L-alanine, which has a tPSA of 86.6 Ų (the same value as the target compound due to the isosteric replacement of -CH₃ with -OH), but with 2 hydrogen bond donors and 3 hydrogen bond acceptors (PubChem data). The additional hydrogen-bonding capacity of the hydroxyacetyl group significantly alters the compound's solubility profile and its interaction with polar stationary phases in chromatography. The increased polarity, as reflected in a predicted LogP of -1.1 [1], directly impacts its retention time in reverse-phase HPLC and its partitioning in aqueous-organic extraction protocols, distinguishing it from less polar N-acyl amino acid derivatives.

Physicochemical Properties Hydrogen Bonding Drug-Likeness Chromatography

Storage and Stability: Vendor-Recommended Conditions for N-(Hydroxyacetyl)-L-alanine

Vendor specifications for N-(Hydroxyacetyl)-L-alanine (CAS 71236-04-9) dictate storage at 2-8°C in a sealed container, protected from moisture . This recommendation is consistent with the compound's classification as an N-acyl amino acid, which can be susceptible to hydrolysis under ambient conditions, particularly in solution [1]. While no quantitative shelf-life data is publicly available, adherence to these storage conditions is critical for maintaining compound integrity for reproducible research. For comparative context, the parent amino acid L-alanine is typically stored at room temperature, highlighting the increased hydrolytic susceptibility conferred by the N-hydroxyacetyl group.

Compound Stability Storage Conditions Procurement Experimental Reproducibility

Validated Research and Industrial Application Scenarios for N-(Hydroxyacetyl)-L-alanine (CAS 71236-04-9)


Acylase I Enzyme Assays and Substrate Specificity Profiling

Employ N-(Hydroxyacetyl)-L-alanine as a specific substrate for porcine kidney acylase I (EC 3.5.1.14) to characterize enzyme activity and substrate specificity [1]. Its hydrolysis yields hydroxyacetate, which can be distinguished from acetate in coupled assays or HPLC analysis, enabling multiplexed substrate profiling. This application is directly supported by the substrate recognition data presented in Evidence Item 1.

Chiral Building Block for Asymmetric Synthesis and Peptidomimetic Design

Utilize the enantiomerically pure N-(Hydroxyacetyl)-L-alanine as a chiral synthon for the construction of more complex molecules, including α-functionalized amino acid derivatives and peptidomimetics. The hydroxyacetyl group serves as a masked aldehyde or a handle for further derivatization, as demonstrated in synthetic methodology studies [2]. The defined stereochemistry of the L-alanine core is critical for maintaining chiral integrity in downstream products.

Mechanistic Studies of Carboxypeptidase A and Related Metalloproteases

Use N-(Hydroxyacetyl)-L-alanine as a structural probe to investigate the active-site geometry and mechanism of carboxypeptidase A (CPA) and related zinc-dependent metalloproteases. Based on the benchmark inactivation data for the phenylalanine analog (kinact/KI = 0.071 M⁻¹s⁻¹) [3], the alanine variant offers a less sterically demanding alternative for mapping enzyme-substrate interactions and elucidating the role of the hydroxyacetyl group in mechanism-based inactivation.

Physicochemical Reference Standard for Hydrophilic N-Acyl Amino Acids

Leverage the well-defined hydrogen-bonding capacity (3 donors, 4 acceptors) and predicted LogP (-1.1) of N-(Hydroxyacetyl)-L-alanine as a reference point for calibrating reverse-phase HPLC methods and predicting the chromatographic behavior of other polar N-acyl amino acid derivatives [4]. Its distinct polarity profile, compared to N-acetyl-L-alanine, makes it a valuable tool for method development in analytical chemistry.

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